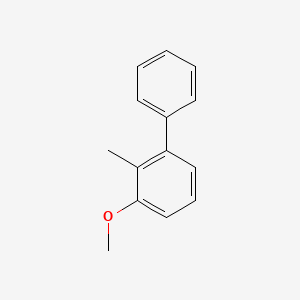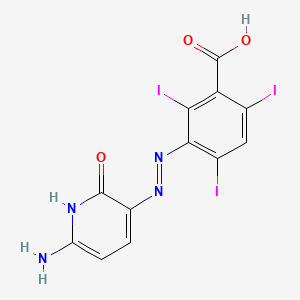![molecular formula C10H17N3O3 B14316612 N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide CAS No. 113467-80-4](/img/structure/B14316612.png)
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms, and a propanamide group. The presence of the dimethyl groups and the dioxo functionality adds to its chemical reactivity and potential utility in different scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with an appropriate ethylating agent, followed by the introduction of the propanamide group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]butanamide: Similar structure but with a butanamide group.
Uniqueness
N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
113467-80-4 |
|---|---|
Fórmula molecular |
C10H17N3O3 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C10H17N3O3/c1-4-7(14)11-5-6-13-8(15)10(2,3)12-9(13)16/h4-6H2,1-3H3,(H,11,14)(H,12,16) |
Clave InChI |
KNUBIJNCGDEOPS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCN1C(=O)C(NC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




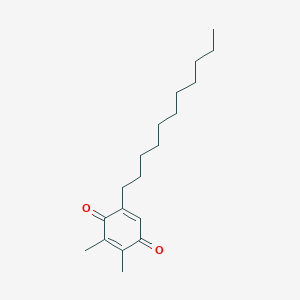
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
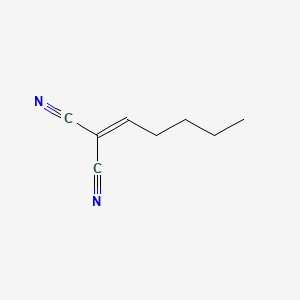
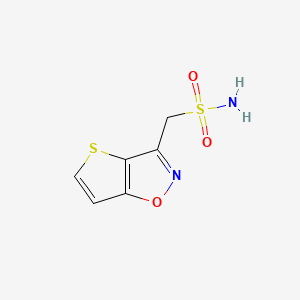
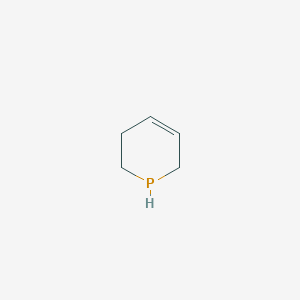
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
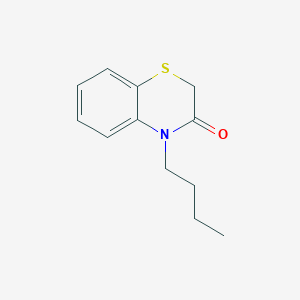
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
